molecular formula C19H17ClN4O2S B2567983 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 881439-85-6

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2567983
CAS RN: 881439-85-6
M. Wt: 400.88
InChI Key: VLEVNQOJVIGYHC-UHFFFAOYSA-N
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Description

The compound “2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with a 4-chlorobenzyl group, a sulfanyl group, and a hydroxy group. The sulfanyl group is further connected to an acetamide group, which is substituted with a 2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring and the various substituents. The presence of the sulfanyl group would likely impart some polarity to the molecule, and the various aromatic rings would contribute to its overall stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the hydroxy group could potentially engage in hydrogen bonding or deprotonation reactions. The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Scientific Research Applications

Radiosynthesis for Metabolic Studies

  • Radiosynthesis techniques have been developed for chloroacetanilide herbicides, like acetochlor, which shares a structural similarity in terms of the acetamide group. These studies are crucial for understanding the metabolism and mode of action of such compounds, indicating their importance in agricultural chemical research (Latli & Casida, 1995).

Environmental Impact and Degradation

  • Research on the environmental fate of chloroacetamide herbicides, including their adsorption and bioactivity in soil, highlights the relevance of studying such compounds for environmental safety and agricultural practices. These studies contribute to understanding how chemical properties affect their behavior in different environmental matrices (Weber & Peter, 1982).

Development of Photoresponsive Materials

  • The synthesis of photoresponsive molecularly imprinted hydrogels, utilizing functional monomers for the selective uptake and release of pharmaceuticals, demonstrates the application of similar compounds in creating advanced materials for controlled drug delivery systems (Gong, Wong, & Lam, 2008).

Antimicrobial Activity

  • Studies on new derivatives of 1,2,4-triazine for their antimicrobial activities highlight the potential of such compounds in developing new antibacterial and antifungal agents, indicating the significance of structural modifications for enhanced biological activities (El-Shehry, El‐Hag, & Ewies, 2020).

Future Directions

The study of triazine derivatives is a vibrant field of research, with potential applications in medicine, agriculture, and materials science. This particular compound, with its unique combination of substituents, could be of interest for future studies .

properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-4-2-3-5-15(12)21-17(25)11-27-19-22-18(26)16(23-24-19)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEVNQOJVIGYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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